molecular formula C20H14N2O4 B14581768 Benzamide, N-benzoyl-4-nitro-N-phenyl- CAS No. 61582-59-0

Benzamide, N-benzoyl-4-nitro-N-phenyl-

Cat. No.: B14581768
CAS No.: 61582-59-0
M. Wt: 346.3 g/mol
InChI Key: DYNSJPGXWOSLQX-UHFFFAOYSA-N
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Description

Benzamide, N-benzoyl-4-nitro-N-phenyl- is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core structure with additional benzoyl and nitro functional groups attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzamide, N-benzoyl-4-nitro-N-phenyl- typically involves the condensation of benzoic acid derivatives with amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its high yield, eco-friendly process, and the use of a reusable catalyst .

Industrial Production Methods

Industrial production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. The process may include the use of catalysts and solvents to enhance the reaction efficiency and yield. The specific conditions and reagents used can vary depending on the desired purity and scale of production.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-benzoyl-4-nitro-N-phenyl- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzamide core can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents for oxidation reactions. Solvents such as dichloromethane and catalysts like ZrCl4 are often employed to facilitate these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce a variety of functionalized benzamides.

Scientific Research Applications

Benzamide, N-benzoyl-4-nitro-N-phenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of benzamide, N-benzoyl-4-nitro-N-phenyl- involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of enzymes like tyrosinase, which plays a role in melanin synthesis . The compound’s effects are mediated through its binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzamide, N-benzoyl-4-nitro-N-phenyl- is unique due to the presence of both benzoyl and nitro functional groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

61582-59-0

Molecular Formula

C20H14N2O4

Molecular Weight

346.3 g/mol

IUPAC Name

N-benzoyl-4-nitro-N-phenylbenzamide

InChI

InChI=1S/C20H14N2O4/c23-19(15-7-3-1-4-8-15)21(17-9-5-2-6-10-17)20(24)16-11-13-18(14-12-16)22(25)26/h1-14H

InChI Key

DYNSJPGXWOSLQX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)N(C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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